4-Amino-4-hydroxy-3,5-dimethylcyclohexa-2,5-dien-1-one
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Overview
Description
4-Amino-4-hydroxy-3,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone ring substituted with amino, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-hydroxy-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethylphenol and nitrobenzene.
Nitration: The first step involves the nitration of 3,5-dimethylphenol to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-hydroxy-3,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating or nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Amino-4-hydroxy-3,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-4-hydroxy-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure but with methoxy groups instead of amino and hydroxy groups.
4,4-Dimethyl-2,5-cyclohexadien-1-one: Lacks the amino and hydroxy groups, making it less reactive.
Uniqueness
4-Amino-4-hydroxy-3,5-dimethylcyclohexa-2,5-dien-1-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
CAS No. |
90265-31-9 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-amino-4-hydroxy-3,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H11NO2/c1-5-3-7(10)4-6(2)8(5,9)11/h3-4,11H,9H2,1-2H3 |
InChI Key |
ATSORAHHDMPMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1(N)O)C |
Origin of Product |
United States |
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